Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-
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Overview
Description
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological and pharmaceutical activities . The presence of both quinazoline and thioacetic acid moieties in its structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid typically involves the reaction of 4-hydroxyquinazoline with thioacetic acid under controlled conditions . One common method includes the use of anthranilic acid derivatives, which react with thioacetic acid in the presence of a catalyst to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity . The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, halides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazoline core but lacks the thioacetic acid moiety.
2-Mercaptoquinazoline: Contains a thiol group instead of the thioacetic acid moiety.
Quinazolinone derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is unique due to the presence of both the hydroxyquinazoline and thioacetic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O3S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-[(4-oxo-4aH-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4,6H,5H2,(H,13,14) |
InChI Key |
HYEVICBXPULDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)SCC(=O)O)C=C1 |
Origin of Product |
United States |
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